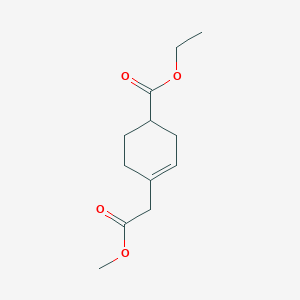
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ester group, and a methoxy group
Preparation Methods
The synthesis of Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide to form a diethyl ester intermediate. This intermediate undergoes cyclization upon treatment with a base, followed by heating to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Scientific Research Applications
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be compared with other similar compounds such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another related compound with slight variations in the ester and methoxy groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 4-(2-methoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-16-12(14)10-6-4-9(5-7-10)8-11(13)15-2/h4,10H,3,5-8H2,1-2H3 |
InChI Key |
JDPONTBIAZHNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
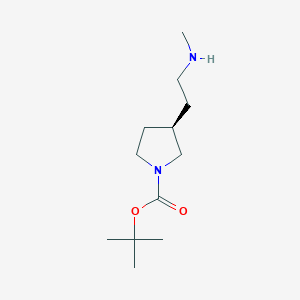
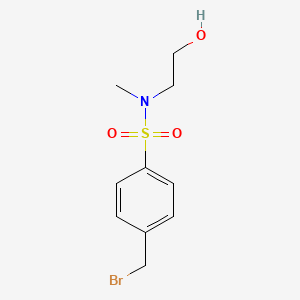
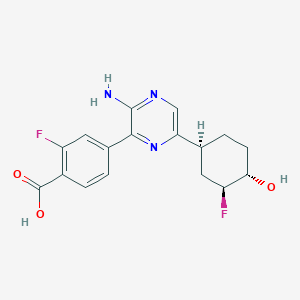
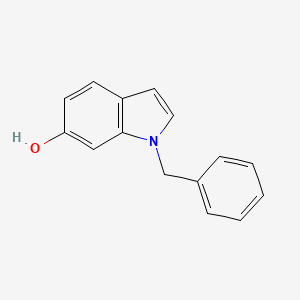

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
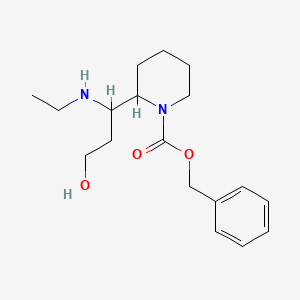
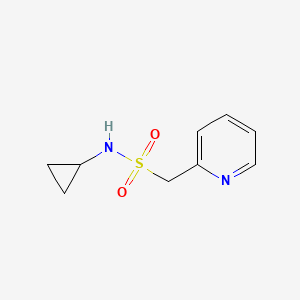
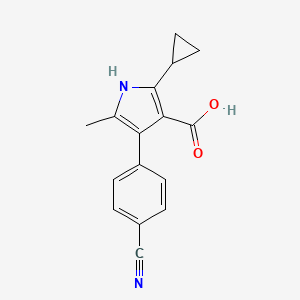

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
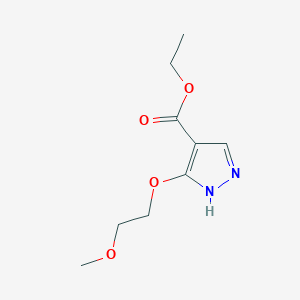
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
